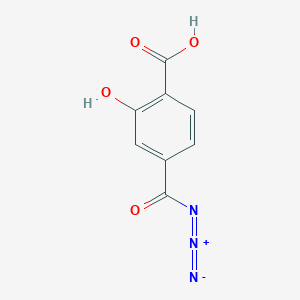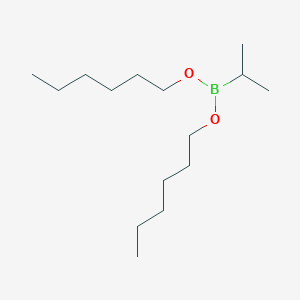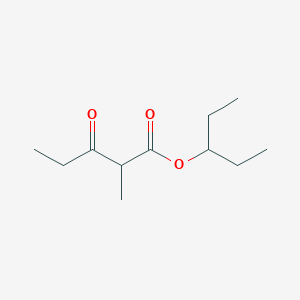
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the second position and a keto group at the third position, with an ester linkage to a 1-ethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid, 2-methyl-3-oxo- is reacted with 1-ethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, further driving the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Major Products Formed
Hydrolysis: Pentanoic acid, 2-methyl-3-oxo- and 1-ethylpropanol.
Reduction: Pentanoic acid, 2-methyl-3-hydroxy-, 1-ethylpropyl ester.
Oxidation: Various oxidized derivatives depending on the conditions used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases and lipases.
Industry: Used in the production of fragrances and flavors due to its potential aromatic properties.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester largely depends on its chemical reactivity. In biological systems, esterases and lipases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. The keto group can participate in various biochemical reactions, including reduction and oxidation, influencing the compound’s overall reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 2-methylpropyl ester: Lacks the keto group at the third position.
Pentanoic acid, 3-oxo-, methyl ester: Has a methyl ester group instead of a 1-ethylpropyl ester group.
Pentanoic acid, 4-oxo-, 2-methylpropyl ester: Has the keto group at the fourth position instead of the third.
Uniqueness
Pentanoic acid, 2-methyl-3-oxo-, 1-ethylpropyl ester is unique due to the combination of a keto group at the third position and an ester linkage to a 1-ethylpropyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propiedades
Número CAS |
137708-17-9 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
pentan-3-yl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
DJCMPWRFELDGPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC(=O)C(C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
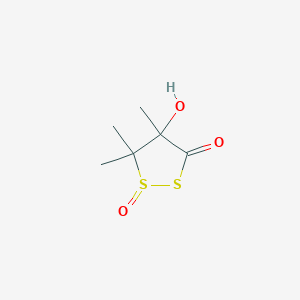

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
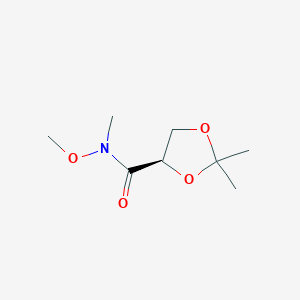
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
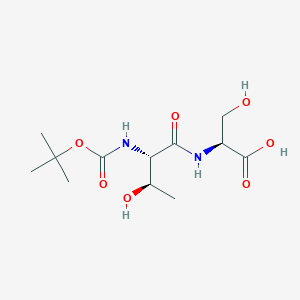


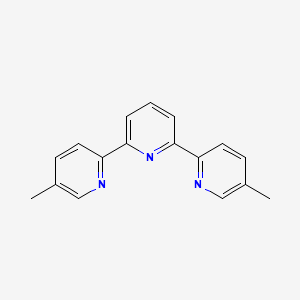
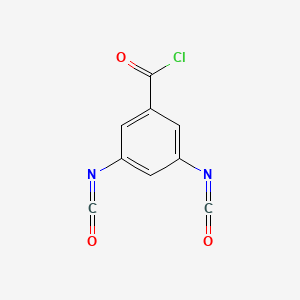
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
